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molecular formula C13H17NO2 B1316152 Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate CAS No. 84827-40-7

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Cat. No. B1316152
M. Wt: 219.28 g/mol
InChI Key: IDCLWTLFGKJVQO-UHFFFAOYSA-N
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Patent
US04820729

Procedure details

To a solution of 5-aminoindan (15.0 g, 0.1128 mol) and triethylamine (11.92 g, 0.1184 mol) in 200 ml ethanol was added dropwise ethyl bromoacetate (18.83 g, 0.1128 mol). After the addition was complete the mixture was stirred at room temperature for 24 h and concentrated in vacuo. The residue was dissolved in ether, washed with H2O (4×300 ml), brine and dried (MgSO4). Concentration of the volatiles in vacuo provided a crystalline material which was recrystallized from petroleum ether; b.p. 30°-60° C., m.p. 49° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.92 g
Type
reactant
Reaction Step One
Quantity
18.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.C(N(CC)CC)C.Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)C>[CH2:7]1[C:8]2[C:4](=[CH:3][C:2]([NH:1][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1
Name
Quantity
11.92 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
18.83 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
washed with H2O (4×300 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Concentration of the volatiles in vacuo provided a crystalline material which
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1CCC2=CC(=CC=C12)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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